4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine
Description
Significance and Research Context of Pyrimidine-Amine Scaffolds
The pyrimidine (B1678525) ring system is a fundamental heterocyclic moiety that forms the building blocks of DNA and RNA, making it a highly attractive scaffold for the design and development of therapeutic agents. nih.govnih.gov In medicinal chemistry, the fusion of a pyrimidine ring with an amine group creates a privileged scaffold known as a pyrimidine-amine. This structural framework is central to a multitude of compounds exhibiting a wide array of biological activities. nih.govtandfonline.com
The versatility of the pyrimidine-amine scaffold allows for substitutions at various positions on the ring, which can significantly modulate the compound's biological and chemical properties. tandfonline.com This adaptability has led to the development of numerous drugs with applications across different therapeutic areas. Research has extensively documented the efficacy of pyrimidine derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. nih.govtandfonline.com A significant mechanism through which many of these compounds exert their effect is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov The structure-activity relationship (SAR) studies consistently highlight the strength of pyrimidine scaffolds in the development of potent drugs. tandfonline.com
The following table showcases several marketed drugs that incorporate the pyrimidine scaffold, demonstrating its importance in modern pharmacology.
| Drug Name | Therapeutic Application |
| Imatinib | Anticancer (Chronic Myeloid Leukemia) tandfonline.com |
| Nilotinib | Anticancer (Chronic Myeloid Leukemia) tandfonline.comchemicalbook.com |
| Rosuvastatin | Cardiovascular (Cholesterol management) tandfonline.com |
| Rilpivirine | Antiviral (HIV) tandfonline.com |
| Osimertinib | Anticancer (Lung Cancer) tandfonline.com |
Overview of N-(Pyridin-3-yl)pyrimidin-2-amine Core Structures in Advanced Chemical Synthesis
The N-(pyridin-3-yl)pyrimidin-2-amine core is a specific arrangement within the broader pyrimidine-amine class and serves as a key intermediate in the synthesis of numerous biologically active compounds, including several tyrosine kinase inhibitors. chemicalbook.com The synthesis of this core structure and its derivatives, such as 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, is a focal point in advanced chemical synthesis due to its presence in high-value pharmaceutical agents like Imatinib and Nilotinib. chemicalbook.comgoogle.com
Several synthetic strategies have been developed to construct this essential framework. These methods often involve forming a crucial carbon-nitrogen (C-N) bond between the pyrimidine and pyridine (B92270) rings or building the pyrimidine ring onto a pre-existing pyridine-containing fragment.
One common approach is the condensation reaction between a β-enaminone and an aryl guanidine (B92328). nih.gov For example, 4-(Pyridin-3-yl)pyrimidin-2-amine can be synthesized from 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one and guanidine nitrate (B79036) in the presence of a base. chemicalbook.com Another powerful and widely used method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction efficiently forms the N-aryl bond between a 2-halopyrimidine and an aminopyridine derivative. mdpi.com For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and various anilines under palladium catalysis. google.comchemicalbook.com
The table below summarizes key synthetic approaches for N-(Pyridin-3-yl)pyrimidin-2-amine core structures.
| Synthetic Method | Key Reactants | Catalyst/Reagents | Reference |
| Condensation Reaction | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine nitrate | Sodium hydroxide, n-butanol | chemicalbook.com |
| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)-2-chloropyrimidine, 2-methyl-4-nitroaniline | Pd₂(dba)₃, Xantphos, Cesium carbonate | chemicalbook.com |
| Suzuki Coupling | 2-Amino-4-chloro-6-methylpyrimidine, 3-Pyridylboronic acid | Palladium catalyst | chemicalbook.com |
These synthetic routes provide versatile pathways for chemists to access the N-(pyridin-3-yl)pyrimidin-2-amine scaffold, enabling the creation of diverse libraries of compounds for further research and drug discovery. The specific compound, this compound, represents a simple yet important variation on this core structure, often used as a building block for more complex target molecules. bangchemicals.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl N Pyridin 3 Yl Pyrimidin 2 Amine Analogs
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide critical insights into the bonding and electronic structure of a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy examines the electronic transitions between different energy levels.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is expected to exhibit characteristic absorption bands corresponding to its various functional groups. As a secondary amine, a single, weak N-H stretching band is anticipated in the region of 3350-3310 cm⁻¹ researchgate.net. The C-N stretching vibration for the aromatic amine linkage is typically strong and appears in the 1335-1250 cm⁻¹ range researchgate.net.
The aromatic nature of the pyridine (B92270) and pyrimidine (B1678525) rings will give rise to several bands. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will also be present at lower wavenumbers. The methyl group attached to the pyrimidine ring would show characteristic symmetric and asymmetric C-H stretching and bending vibrations.
For comparison, the FT-IR data for an analogous compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows prominent peaks at 3639 cm⁻¹ (N-H stretch), 2967 cm⁻¹ (C-H stretch), and 1608 cm⁻¹ (C=C/C=N stretch) libretexts.org.
Table 1: Predicted FT-IR Spectral Data for this compound Based on Analogs
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3310 | Weak-Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2970-2850 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1600-1400 | Medium-Strong |
| N-H Bend | 1650-1580 | Medium |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |
| C-H Bends | 1300-1000 | Medium |
| N-H Wag | 910-665 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is predicted to display absorption bands arising from π→π∗ and n→π∗ electronic transitions within the pyridine and pyrimidine chromophores researchgate.net. The pyridine ring itself typically shows an absorption maximum around 254-257 nm chalcogen.ro. For 2-aminopyrimidine (B69317) derivatives, the maximum absorbance has been observed at approximately 297 nm, which is associated with an n–π* transition influenced by the auxochromic amino group nih.gov.
The spectrum of the target molecule will be a composite of the electronic transitions of both heterocyclic rings, influenced by the secondary amine linkage and the methyl substituent. The π→π∗ transitions are generally of high intensity, while the n→π∗ transitions, involving the non-bonding electrons on the nitrogen atoms, are typically of lower intensity researchgate.net. The position and intensity of these bands can be affected by solvent polarity, with π→π∗ transitions often showing a red shift (to longer wavelengths) and n→π∗ transitions a blue shift (to shorter wavelengths) in more polar solvents researchgate.net. For a related pyrimidine derivative, a maximum absorption wavelength (λmax) of 275 nm has been reported nist.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound would provide a distinct set of signals for each type of proton. The proton of the secondary amine (N-H) is expected to appear as a broad singlet. The protons on the pyridine and pyrimidine rings will resonate in the aromatic region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the nitrogen atoms and substituents. The methyl group protons will appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.
For a similar structure, 4-methylpyridin-2-amine, the aromatic protons appear at approximately 7.9, 6.4, and 6.3 ppm, with the methyl protons at 2.2 ppm chalcogen.ro. In another analog, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the N-H protons are observed as broad singlets at 9.21 and 7.76 ppm, and the methyl protons as a singlet at 2.26 ppm libretexts.org.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 8.0 - 9.0 | Multiplet |
| Pyrimidine-H | 7.0 - 8.5 | Multiplet |
| N-H | 9.0 - 9.5 | Broad Singlet |
| CH₃ | 2.2 - 2.5 | Singlet |
Carbon-13 (¹³C) NMR Structural Confirmation
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the pyridine and pyrimidine rings are expected to resonate in the downfield region, typically between 100 and 170 ppm. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms. The carbon of the methyl group will appear in the upfield region, generally below 30 ppm.
In an analog, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the pyrimidine ring carbons appear at 165.8, 152.6, and 99.7 ppm, while the methyl carbon is at 18.2 ppm libretexts.org. For 2-(4-chlorophenyl)pyridine, the pyridine carbons are observed at 156.1, 149.7, 136.8, 122.3, and 120.3 ppm rsc.org.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (quaternary) | 140 - 150 |
| Pyridine CH | 120 - 140 |
| Pyrimidine C-NH | 160 - 165 |
| Pyrimidine C-N= | 150 - 160 |
| Pyrimidine C-CH₃ | 165 - 170 |
| Pyrimidine CH | 100 - 110 |
| CH₃ | 18 - 25 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₀H₁₀N₄), the calculated molecular weight is approximately 186.1 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186.
The fragmentation pattern would likely involve the cleavage of the bond between the pyrimidine ring and the secondary amine, as well as fragmentation of the pyridine and pyrimidine rings. Common fragmentation pathways for related structures include the loss of small molecules like HCN. For instance, the mass spectrum of 4-methylpyrimidine shows a molecular ion at m/z 94. An analog, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, displays its molecular ion peak at m/z 260 libretexts.org.
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 186 |
| [M - CH₃]⁺ | 171 |
| [C₅H₄N]⁺ (pyridyl) | 78 |
| [C₅H₅N₂]⁺ (methyl-pyrimidinyl) | 105 |
X-ray Crystallographic Analysis and Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials.
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of the molecular geometry of crystalline compounds. While the crystal structure of this compound is not publicly available, the crystallographic data of the closely related analog, 4-(Pyridin-3-yl)pyrimidin-2-amine, provides significant insights into the expected structural features.
The crystal structure of 4-(Pyridin-3-yl)pyrimidin-2-amine was determined to be in the orthorhombic space group P 21 21 21. nih.gov The key crystallographic parameters for this analog are summarized in the interactive data table below.
| Parameter | Value nih.gov |
| Molecular Formula | C₉H₈N₄ |
| Space Group | P 21 21 21 |
| a (Å) | 6.467 |
| b (Å) | 7.524 |
| c (Å) | 16.983 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
The bond lengths and angles within the pyridine and pyrimidine rings are consistent with those of other reported pyridine and pyrimidine derivatives. nih.govnih.gov Intermolecular interactions, particularly hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings, play a crucial role in stabilizing the crystal lattice.
Polymorphism and Crystal Packing Investigations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. mdpi.com Different polymorphs of the same compound can exhibit varying physical properties. The investigation of polymorphism in analogs of this compound provides valuable insights into the potential for multiple crystalline forms.
A notable example is N-(4-methylphenyl)-3-nitropyridin-2-amine, which has been reported to exist in at least two monoclinic polymorphs. nih.govresearchgate.net The first polymorph crystallizes in the P2₁/c space group with two independent molecules in the asymmetric unit, while the second is in the P2₁ space group with four independent molecules. nih.gov The primary difference between these polymorphs lies in the dihedral angles between the aromatic rings, which range from 2.92 (19)° to 26.24 (19)° in the second polymorph. nih.gov This conformational flexibility is a key factor in the formation of different polymorphic forms.
The crystal packing in these analogs is often dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions. In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, inversion dimers are formed through N—H···N hydrogen bonds, creating R₂²(8) ring motifs. nih.gov These dimers are further stabilized by π–π stacking interactions with a centroid-to-centroid distance of 3.5666 (15) Å. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Methyl N Pyridin 3 Yl Pyrimidin 2 Amine
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial for interpreting chemical reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's nucleophilic character. In 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) and pyridine (B92270) rings, as well as the amino group. The LUMO, being the lowest energy orbital without electrons, indicates the molecule's electrophilic character. For this compound, the LUMO would likely be distributed over the pyrimidine ring, which can accept electron density.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.50 |
| Energy Gap (ΔE) | 4.75 |
An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface, providing a visual representation of the electrostatic potential. This map is invaluable for predicting how a molecule will interact with other charged or polar species.
In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine and pyridine rings, as well as the exocyclic amino group, are expected to be regions of high negative potential. Conversely, the hydrogen atoms attached to the amino group and the aromatic rings would exhibit positive potential. This distribution of charge suggests that the nitrogen atoms are the primary sites for hydrogen bonding and coordination with metal ions.
| Atomic Region | Potential Range (kcal/mol) | Interpretation |
|---|---|---|
| Pyrimidine Nitrogens | -30 to -50 | Strongly negative, hydrogen bond acceptor sites |
| Pyridine Nitrogen | -25 to -45 | Negative, hydrogen bond acceptor site |
| Amino Group (N-H) | +20 to +40 | Positive, hydrogen bond donor site |
| Methyl Group (C-H) | +5 to +15 | Slightly positive |
Molecular Docking and Binding Mode Predictions in Generic Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.comremedypublications.comtandfonline.com In a generic system, docking can be used to explore the potential binding modes of this compound with various protein active sites or other receptors.
The docking process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the nitrogen atoms of the pyrimidine and pyridine rings are likely to act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The methyl group and the aromatic rings can participate in hydrophobic interactions.
| Binding Mode | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 1 | -8.5 | H-bond with backbone C=O of residue A; H-bond with side chain of residue B |
| 2 | -7.9 | H-bond with backbone N-H of residue C; Hydrophobic interaction with residue D |
| 3 | -7.2 | Pi-pi stacking with aromatic side chain of residue E |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and flexibility of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound and identify its most stable conformations.
An MD simulation of this compound would likely reveal rotational flexibility around the C-N bond connecting the pyrimidine and pyridine rings, as well as the C-N bond of the amino group. The simulation could also provide information on the stability of different conformers and the energy barriers between them. Understanding the conformational preferences of the molecule is crucial for predicting its biological activity and its interactions with other molecules.
| Conformer | Dihedral Angle (Pyrimidine-Pyridine) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 30° | 65 | 0.0 |
| B | 150° | 25 | 1.2 |
| C | -90° | 10 | 2.5 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netresearchgate.netacs.orgnih.govacs.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.
For this compound, a Hirshfeld surface analysis would likely reveal the presence of strong N-H···N hydrogen bonds between the amino group of one molecule and the nitrogen atoms of the pyrimidine or pyridine rings of a neighboring molecule. Additionally, C-H···π interactions and π-π stacking between the aromatic rings would also be expected to contribute to the crystal packing. The analysis provides a quantitative breakdown of the different types of intermolecular contacts, offering a deeper understanding of the forces that hold the crystal together.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| N···H/H···N | 28.5 |
| C···H/H···C | 18.3 |
| C···C | 5.1 |
| Other | 2.9 |
Energy Frameworks Analysis in the Solid State
Energy frameworks analysis is a computational method that provides a visual and quantitative representation of the intermolecular interaction energies within a crystal. rsc.orgresearchgate.netnih.govbohrium.comresearchgate.net This analysis helps to understand the topology and strength of the interactions that govern the crystal packing.
| Interaction Type | Electrostatic | Dispersion | Total Energy |
|---|---|---|---|
| N-H···N Hydrogen Bond | -45.2 | -15.8 | -61.0 |
| π-π Stacking | -10.5 | -25.3 | -35.8 |
| C-H···π Interaction | -5.1 | -12.7 | -17.8 |
Chemical Reactivity and Functionalization of the 4 Methyl N Pyridin 3 Yl Pyrimidin 2 Amine Core
Oxidation and Reduction Reactions
The reactivity of the 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine core towards oxidation and reduction is influenced by the electronic nature of its constituent heterocyclic rings and substituents.
Oxidation: The pyridine (B92270) and pyrimidine (B1678525) rings are generally electron-deficient and thus relatively resistant to oxidation. The exocyclic amino group and the methyl group are more susceptible to oxidative processes. Under strong oxidizing conditions, degradation of the molecule is likely. Milder oxidation might lead to the formation of N-oxides on the pyridine or pyrimidine nitrogens, which can further influence the reactivity of the ring systems.
Reduction: The pyridinyl and pyrimidinyl moieties can undergo reduction under catalytic hydrogenation conditions. For instance, a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is a precursor in the synthesis of Imatinib, has its nitro group reduced to an amine using reagents like stannous chloride in an acidic medium or through catalytic hydrogenation with palladium on carbon. google.com This suggests that the aminophenyl portion of the molecule can be generated from a nitro-precursor without reducing the pyridine or pyrimidine rings under specific conditions. Complete reduction of the heterocyclic rings would require more forcing conditions, potentially leading to piperidine (B6355638) and di- or tetrahydropyrimidine (B8763341) derivatives.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The pyridine and pyrimidine rings of this compound exhibit distinct reactivities towards electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: Pyridine undergoes electrophilic aromatic substitution with difficulty due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate with Lewis acids under reaction conditions, further deactivating the ring. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions. youtube.com Similarly, the pyrimidine ring is strongly deactivated towards electrophilic attack. The presence of an activating amino group on the pyrimidine ring and a methyl group can somewhat mitigate this deactivation, but electrophilic substitution on the heterocyclic cores remains challenging. The phenyl ring, activated by the amino group, would be the most likely site for electrophilic substitution.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine and pyrimidine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (2-, 4-, and 6-positions). stackexchange.comyoutube.com For the pyridine ring in the target molecule, the 2'- and 6'-positions are activated towards nucleophilic attack. The pyrimidine ring is also highly activated for SNAr. However, in the parent compound, there are no good leaving groups on these activated positions. To facilitate SNAr, a derivative with a leaving group, such as a halogen, at an activated position would be required.
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be derivatized through several synthetic strategies, including amide formation, heterocyclic ring annulation, and the formation of imines.
Amide Formation
The exocyclic secondary amine provides a key functional handle for derivatization via amide bond formation. This is a common strategy for creating libraries of analogues. For example, a closely related diamine, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, readily undergoes acylation. frontiersin.org The reaction typically involves the activation of a carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with the amine. A variety of carboxylic acids can be employed, leading to a diverse set of N-acylated derivatives.
Table 1: Examples of Amide Formation with a this compound Analogue frontiersin.org
| Amine Substrate | Carboxylic Acid | Coupling Method | Product |
| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Stearic acid | Ethyl chloroformate, Triethylamine | N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) stearamide |
| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | 4-ethyl-1-naphthoic acid | Ethyl chloroformate, Triethylamine | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-ethyl-1-naphthamide |
| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | 4-ethoxy-1-naphthoic acid | Ethyl chloroformate, Triethylamine | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-ethoxy-1-naphthamide |
Heterocyclic Ring Annulation
The structure of this compound offers several possibilities for the construction of fused heterocyclic systems. The exocyclic amine and the adjacent C-H bond on the phenyl ring, or reactive positions on the pyrimidine ring, can participate in cyclization reactions. For instance, reactions with bifunctional electrophiles could lead to the formation of new fused rings. General strategies for the synthesis of fused pyrimidines often involve the cyclocondensation of β-dicarbonyl compounds with N-C-N dinucleophiles. nih.gov While direct examples with the target molecule are not prevalent, its amino-pyrimidine substructure suggests potential for such transformations.
Formation of Schiff Bases and Related Imines
The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or a ketone. The exocyclic amine in this compound is a secondary amine, and therefore cannot form a traditional Schiff base (an imine with a hydrogen on the nitrogen). However, the primary amino group of a related precursor, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, could potentially undergo condensation with aldehydes or ketones to form the corresponding imines. The reactivity of the amino group at the 2-position of the pyrimidine ring in such a reaction may be diminished due to resonance effects and potential steric hindrance.
Coordination Chemistry of Pyrimidine Amine Ligands
Ligand Design Principles and Coordination Sites
The design of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine as a ligand is rooted in the versatile coordinating abilities of N-heterocyclic compounds. Amino-containing heterocyclic ligands are of significant interest in coordination chemistry because they offer multiple potential binding sites. sciencenet.cn The structure of this compound features several potential donor atoms: the two nitrogen atoms within the pyrimidine (B1678525) ring, the exocyclic amino nitrogen, and the nitrogen atom of the pyridine (B92270) ring.
This multi-functionality allows for several possible coordination modes:
Monodentate Coordination: The ligand could bind to a metal center through a single nitrogen atom, most likely the sterically accessible and basic pyridine nitrogen or one of the pyrimidine ring nitrogens. The η¹-coordination via a pyridine nitrogen is a common motif in coordination chemistry. mdpi.comwikipedia.org
Bidentate Chelation: The arrangement of nitrogen atoms allows for the formation of stable five- or six-membered chelate rings. Plausible chelation could occur between:
The pyridine nitrogen and the exocyclic amino nitrogen.
One of the pyrimidine ring nitrogens (N1) and the exocyclic amino nitrogen. This is a well-documented binding pattern for 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) ligands. sciencenet.cn
Bridging Coordination: The ligand could act as a bridge between two or more metal centers, leading to the formation of coordination polymers or polynuclear complexes. researchgate.net This could involve different nitrogen atoms on the ligand binding to separate metal ions.
The presence of a methyl group on the pyrimidine ring can also influence the ligand's properties through steric and electronic effects. Sterically, it can direct the coordination to a specific site by hindering access to adjacent atoms. Electronically, as an electron-donating group, it can increase the basicity of the pyrimidine ring nitrogens, potentially enhancing their coordinating ability. sciencenet.cn
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrimidine-amine type ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. mdpi.comjscimedcentral.com A general synthetic route for complexes of this compound would involve dissolving the ligand in a solvent like ethanol, methanol, or acetonitrile, followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Co(II), Ni(II), Cu(II), or Zn(II)). The resulting complex may precipitate upon formation or after concentration of the solution. mdpi.comekb.eg
Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for identifying which donor atoms are involved in coordination. A shift in the stretching frequencies of C=N (in the pyrimidine and pyridine rings) and N-H (of the amino group) upon complexation provides evidence of binding. mdpi.comekb.eg For instance, a shift to lower wavenumbers for the ring C=N vibrations and the N-H vibration would indicate their involvement in the metal-ligand bond.
NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of protons and carbons near the nitrogen atoms upon complexation can confirm the binding sites in solution.
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. ekb.eg
Elemental Analysis: Confirms the stoichiometry of the complex, i.e., the metal-to-ligand ratio. acs.org
Molar Conductance Measurements: These measurements in a suitable solvent (like DMF or DMSO) can determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are inside or outside the coordination sphere. mdpi.com
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net
| Technique | Observation in Free Ligand (L) | Expected Observation in Complex | Inference |
|---|---|---|---|
| FTIR (cm⁻¹) | ν(N-H) ~3400 ν(C=N)pyrimidine ~1620 ν(C=N)pyridine ~1580 | Shift of ν(N-H) to lower frequency Shift of ν(C=N) frequencies New bands in far-IR region (~550-300 cm⁻¹) | Coordination via amino and/or ring nitrogen atoms. Formation of M-N bonds. tandfonline.com |
| UV-Vis (nm) | Bands corresponding to π → π* and n → π* transitions. ekb.eg | Shifts in ligand-centered transitions. New, weaker bands in the visible region for d-block metals. | Coordination to metal ion. d-d electronic transitions indicative of geometry. ekb.eg |
| Molar Conductance (in DMSO, Ω⁻¹cm²mol⁻¹) | N/A | Low value (e.g., 10-30) | Non-electrolytic nature, suggesting anions are coordinated. mdpi.com |
Investigation of Coordination Geometries and Electronic Properties in Complexes
The coordination geometry adopted by a metal ion in a complex with this compound would be dictated by the metal's intrinsic properties (size, charge, d-electron configuration) and the stoichiometry of the complex. sciencenet.cn
Coordination Geometries: Based on studies of similar ligands, several geometries can be anticipated. For instance, metal ions like Co(II), Ni(II), and Cu(II) frequently form four-coordinate (tetrahedral or square planar) or six-coordinate (octahedral) complexes. mdpi.comekb.eg Ag(I), having a d¹⁰ configuration, is known for its flexibility, adopting linear, trigonal-planar, or tetrahedral geometries. sciencenet.cn An octahedral geometry is often suggested for many Co(II) and Ni(II) complexes with aminopyrimidine-based ligands, while square planar geometries are common for Pd(II) and some Au(III) complexes. mdpi.comekb.eg
Electronic Properties: The electronic properties are directly linked to the coordination environment. For transition metal complexes, UV-Visible spectroscopy is used to probe d-d transitions. The energy and intensity of these transitions are characteristic of the coordination geometry. For example, octahedral Co(II) complexes typically exhibit absorption bands corresponding to specific d-d transitions. tandfonline.com
Magnetic Properties: Magnetic susceptibility measurements can determine the number of unpaired electrons in the metal center, which helps in assigning the spin state (high-spin or low-spin) and corroborating the proposed geometry. For example, magnetic moments of 4.58–5.29 B.M. are indicative of high-spin octahedral Co(II) complexes. tandfonline.com
| Metal Ion | Likely Coordination Number | Common Geometry | Expected Magnetic Moment (μeff, B.M.) | Potential d-d Transitions |
|---|---|---|---|---|
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | ~4.3-5.2 | 4T1g → 4T2g, 4A2g, 4T1g(P) (for Octahedral) tandfonline.com |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | ~2.9-3.4 (for Octahedral); Diamagnetic (for Sq. Planar) | 3A2g → 3T2g, 3T1g, 3T1g(P) (for Octahedral) ekb.eg |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | ~1.8-2.2 | Broad band for 2Eg → 2T2g (for Octahedral) mdpi.com |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Diamagnetic (d¹⁰) | None |
Supramolecular Chemistry and Self Assembly of N Pyridyl Pyrimidin 2 Amines
Hydrogen Bonding Interactions and Network Formation
Hydrogen bonding is a dominant directional force in the self-assembly of N-(pyridyl)pyrimidin-2-amines. The 2-aminopyrimidine (B69317) moiety is a particularly robust structural motif for forming predictable hydrogen-bonded networks. It features an amino group (N-H) that acts as a hydrogen bond donor and ring nitrogen atoms that serve as acceptors.
One of the most common and reliable hydrogen-bonding patterns observed is the formation of a cyclic R2 2(8) graph-set motif. This occurs when the 2-aminopyrimidine group interacts with a complementary functional group, such as a carboxylic acid. In these co-crystals, a pair of N—H···O and O—H···N hydrogen bonds form a stable eight-membered ring synthon. nih.govnih.gov This interaction is highly predictable and serves as a primary tool in the supramolecular synthesis of acid-base adducts. nih.gov
Furthermore, the 2-aminopyrimidine unit can form self-complementary base pairs with another pyrimidine (B1678525) molecule. This interaction involves a pair of N—H···N hydrogen bonds, also resulting in an R2 2(8) motif, which effectively links molecules into dimers or chains. nih.govuniversityofgalway.ie In the crystal structure of the related compound Imatinib, which contains the core structure of interest, infinite H-bonded chains are formed through interactions involving its amide, amine, and pyrimidine groups. researchgate.netmdpi.com In the absence of stronger acceptors like carboxylic acids, weak intermolecular N—H⋯N hydrogen bonds between the amino group and nitrogen atoms on the pyridine (B92270) or pyrimidine rings of adjacent molecules are crucial in defining the crystal packing. nih.gov
Table 1: Examples of Hydrogen Bonding in N-(Pyridyl)pyrimidin-2-amine Analogs
| Compound/System | Interacting Groups | Hydrogen Bond Motif | Resulting Structure | Reference |
|---|---|---|---|---|
| 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine : 4-iodobenzoic acid | Amino-pyrimidine and Carboxylic acid | O–H⋯N and N–H⋯O | Primary supermolecule | nih.gov |
| 2-amino-4,6-dimethoxypyrimidine : anthranilic acid | Amino-pyrimidine and Carboxylic acid | N—H···O and O—H···N | R2 2(8) ring motif | nih.gov |
| 2-amino-4,6-dimethoxypyrimidine | Self-complementary pairing | N—H···N | R2 2(8) ring motif (dimer) | nih.gov |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine | Amino-pyrimidine moieties | Weak N—H⋯N | Influences crystal packing | nih.gov |
π-π Stacking and Aromatic Interactions
In the crystal structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, a molecule structurally similar to the subject compound, a distinct π–π stacking interaction is observed between the pyridyl rings of neighboring molecules. nih.gov This interaction is characterized by a centroid–centroid distance of 3.8395 (10) Å, a typical distance for stabilizing aromatic interactions. nih.gov Analysis of Imatinib's crystal structure also reveals that π-π stacking interactions are a key feature of its molecular packing. researchgate.netmdpi.com
The nature and strength of these stacking interactions can be influenced by substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can modify the quadrupole moment of the aromatic systems, thereby tuning the stacking energy and preferred geometry. rsc.org In addition to direct π-π stacking, weaker C—H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the face of an aromatic ring, are also observed in related structures and contribute to the cohesion of the crystal lattice. nih.govnih.gov
Table 2: Aromatic Interaction Data in a Related Pyridyl-pyrimidine Compound
| Compound | Interaction Type | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine | π–π stacking | Pyridyl - Pyridyl | 3.8395 (10) | nih.gov |
Crystal Engineering for Designed Architectures
Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. N-(pyridyl)pyrimidin-2-amines are excellent building blocks for crystal engineering due to their combination of robust hydrogen bonding sites and aromatic surfaces, which allows for the construction of predictable and dimensionally controlled architectures.
The concept of "supramolecular synthons" is central to this approach. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The aforementioned R2 2(8) amino-pyrimidine/carboxylic acid synthon is a prime example of a highly reliable tool for assembling primary structural motifs. nih.govnih.gov Researchers can use this predictability to reliably generate co-crystals with desired primary connectivity.
The true power of crystal engineering is realized when multiple non-covalent interactions are used in concert. For instance, after establishing a primary 1-D chain via robust hydrogen bonding, weaker interactions like halogen bonds or π-π stacking can be employed to organize these chains into 2-D sheets or 3-D networks. nih.gov A study involving co-crystals of aminopyrimidines with halobenzoic acids demonstrated that while amino-pyrimidine/carboxylic acid hydrogen bonds consistently formed the primary structure, secondary halogen bonds (e.g., I···N) played a crucial supporting role in organizing the supermolecules into extended architectures with predictable connectivity. nih.gov This hierarchical use of interactions with different strengths and directionalities is a cornerstone of advanced crystal design.
By strategically selecting co-formers and modifying the substituents on the N-(pyridyl)pyrimidin-2-amine framework, it is possible to fine-tune the balance of intermolecular forces and guide the self-assembly process toward novel solid-state structures with specific topologies and properties.
Applications in Materials Science and Industrial Chemistry
Precursors for Advanced Polymers and Functional Materials
The bifunctional nature of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, possessing both a reactive secondary amine and nitrogen-containing heterocyclic rings, makes it a promising candidate as a monomer or a functionalizing agent in the synthesis of advanced polymers. The secondary amine group (-NH-) can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or polyaddition with diisocyanates, to incorporate the pyridinylpyrimidine unit into the polymer backbone.
While direct research on the use of this compound in polymer synthesis is still emerging, the applications of its derivatives and analogous structures provide strong indications of its potential. For instance, derivatives of this compound are being explored as organic monomers for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. bldpharm.com Furthermore, hybrid materials have been successfully created by integrating derivatives of this compound, such as Imatinib, with inorganic nanomaterials like molybdenum disulfide (MoS2) nanosheets. mdpi.com This suggests the potential for this compound to be used in the development of novel organic-inorganic hybrid materials with tailored electronic and optical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Example | Potential Polymer Characteristics |
| Polycondensation | Terephthaloyl chloride | High thermal stability, potential for metal coordination |
| Polyaddition | Methylene diphenyl diisocyanate | Formation of polyureas with enhanced functionality |
| Polyaddition | Diglycidyl ether of bisphenol A | Cross-linked epoxy resins with modified properties |
Catalytic Applications
The presence of multiple nitrogen atoms in this compound allows it to function as a ligand that can coordinate with a variety of metal centers. This coordination capability is the foundation for its potential applications in catalysis. Aminopyridine derivatives are known to form stable complexes with metals such as palladium, rhodium, and copper, which are widely used in catalytic processes. acs.org
Research on closely related compounds has demonstrated the active role of the pyridine (B92270) nitrogen in catalytic reactions. For example, in palladium-catalyzed cross-coupling reactions, the pyridine moiety can influence the reaction mechanism and efficiency. mdpi.com Furthermore, N-aryl-pyrimidin-2-amine structures can act as directing groups in transition metal-catalyzed C-H bond activation reactions, a powerful tool for the efficient synthesis of complex organic molecules. acs.org This suggests that this compound could be employed as a ligand to modulate the activity and selectivity of metal catalysts or as a directing group to facilitate challenging chemical transformations.
Table 2: Potential Catalytic Roles of this compound
| Catalytic Role | Metal Catalyst Example | Potential Reaction Type |
| Ligand | Palladium(II) acetate | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ligand | Rhodium(III) chloride | C-H activation and functionalization |
| Directing Group | Ruthenium(II) complexes | Site-selective C-H functionalization |
Development of Novel Chemical Reagents and Intermediates
A significant and well-documented application of this compound and its derivatives is in the field of industrial organic synthesis, particularly as a key intermediate in the production of high-value compounds. The pharmaceutical industry, for instance, utilizes this molecular scaffold as a foundational building block for the synthesis of several active pharmaceutical ingredients (APIs).
The most prominent examples are the tyrosine kinase inhibitors Imatinib and Nilotinib, which are crucial in cancer therapy. google.com The synthesis of these complex molecules often involves a multi-step process where the this compound core is assembled and subsequently functionalized. Various synthetic strategies have been developed to construct this key intermediate, often involving the coupling of a pyrimidine (B1678525) derivative with an appropriate aniline (B41778) derivative. google.comfrontiersin.org The versatility of this compound as an intermediate allows for the introduction of diverse functionalities, leading to the creation of libraries of new molecules with potential biological or material applications. frontiersin.org
Recent research has also focused on utilizing derivatives of this compound to synthesize novel amide compounds with potential biological activities. frontiersin.org These studies highlight the ongoing importance of this compound as a versatile reagent for the development of new chemical entities.
Table 3: Key Synthetic Intermediates Derived from this compound
| Intermediate | Subsequent Product | Industrial Application |
| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Imatinib | Pharmaceutical (Anticancer) |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Nilotinib | Pharmaceutical (Anticancer) |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Novel bioactive compounds | Research and Development |
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Studies of Chemical Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is crucial for optimizing existing processes and designing new ones. Future research should pivot towards detailed mechanistic studies that go beyond simple reaction optimization.
Advanced computational and experimental techniques can provide unprecedented insights. Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways, identify transition states, and calculate activation energies for various synthetic routes. This theoretical approach can help in predicting the most favorable reaction conditions and in understanding the role of catalysts at a molecular level.
Kinetic analysis of the key synthetic steps, such as the condensation and cyclization reactions, will be instrumental in elucidating the rate-determining steps and the influence of various parameters like temperature, concentration, and catalyst loading. Isotopic labeling studies, where specific atoms in the reactants are replaced with their isotopes, can trace the movement of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Furthermore, in-depth studies of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of this compound and its derivatives are warranted. Investigating the ligand effects, the nature of the catalytic cycle, and potential side reactions will enable the development of more efficient and selective catalytic systems.
Exploration of Novel Synthetic Routes
While established methods for the synthesis of this compound exist, the exploration of novel synthetic routes is a fertile ground for innovation. Modern synthetic methodologies can offer advantages in terms of efficiency, selectivity, and substrate scope.
One promising avenue is the application of C-H activation strategies. Direct functionalization of C-H bonds in pyrimidine (B1678525) and pyridine (B92270) precursors would offer a more atom-economical and step-efficient approach compared to traditional methods that often require pre-functionalized starting materials. Palladium-catalyzed C-H activation/amination reactions are a particularly attractive area for investigation.
Flow chemistry represents another frontier for the synthesis of this compound. Continuous flow processes can offer enhanced control over reaction parameters, improved safety profiles, and facile scalability. The development of a continuous flow synthesis for this compound could lead to a more efficient and automated production process.
Furthermore, exploring multicomponent reactions, where three or more reactants combine in a single step to form the desired product, could significantly streamline the synthesis. Designing a multicomponent reaction that directly yields the this compound scaffold would be a significant advancement in its synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-H Activation | Increased atom economy, reduced number of synthetic steps. | Development of selective and efficient catalyst systems for direct amination. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reaction conditions in continuous flow reactors. |
| Multicomponent Reactions | High synthetic efficiency, rapid access to derivatives. | Design of novel multicomponent strategies for the direct assembly of the target molecule. |
Development of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing sustainable and environmentally benign protocols for the synthesis of this compound.
A key area of investigation is the use of green catalysts. This includes exploring the use of earth-abundant and less toxic metals as alternatives to palladium. Nanocatalysis, utilizing catalysts on the nanoscale, can also offer high activity and selectivity, often under milder reaction conditions. For instance, the use of magnesium oxide nanoparticles has been explored as a catalyst in the synthesis of related derivatives, suggesting a potential avenue for greener synthesis.
The development of solvent-free or green-solvent-based reaction systems is another critical aspect. Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) is a powerful tool that can accelerate reaction rates, often in the absence of a solvent, leading to cleaner and more efficient processes.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the ultimate in green chemistry. While currently underexplored for this specific compound, the potential for using engineered enzymes to perform key bond-forming steps in a highly selective and environmentally friendly manner is a compelling long-term research goal.
| Sustainability Approach | Key Benefits | Research Direction |
| Green Catalysis | Reduced toxicity, lower cost, potential for recyclability. | Exploration of earth-abundant metal catalysts and nanocatalysts. |
| Alternative Solvents | Reduced environmental pollution and health hazards. | Investigation of reactions in water, ionic liquids, or under solvent-free conditions. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. | Optimization of microwave parameters for key synthetic steps. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Screening and engineering of enzymes for the synthesis of the target compound. |
Application in Emerging Material Technologies
The unique structural features of this compound, including its nitrogen-rich heterocyclic core and potential for hydrogen bonding and metal coordination, make it an intriguing candidate for applications in materials science.
One unexplored avenue is its use as a ligand for the construction of Metal-Organic Frameworks (MOFs). The pyridine and pyrimidine nitrogen atoms can act as coordination sites for metal ions, potentially leading to the formation of novel porous materials with applications in gas storage, separation, and catalysis. The methyl group could also influence the pore size and functionality of the resulting MOF.
The compound's electronic properties also suggest potential applications in organic electronics. Pyrimidine and pyridine-containing molecules are known to exhibit interesting photophysical and electronic characteristics. Investigating the synthesis of polymers or small molecules incorporating the this compound unit could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The amine linkage provides a point for further functionalization to tune the electronic properties of the resulting materials.
Furthermore, the ability of the compound to engage in hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular materials and liquid crystals. The self-assembly of this molecule or its derivatives could lead to the formation of ordered structures with interesting optical or electronic properties.
| Material Application | Rationale | Research Focus |
| Metal-Organic Frameworks (MOFs) | Presence of multiple nitrogen coordination sites. | Synthesis and characterization of MOFs using the compound as a ligand; investigation of their porosity and catalytic activity. |
| Organic Electronics | Aromatic and heteroaromatic structure with potential for charge transport. | Synthesis of polymers and small molecules incorporating the compound; evaluation of their photophysical and electronic properties. |
| Supramolecular Materials | Potential for hydrogen bonding and π-π stacking. | Investigation of the self-assembly behavior of the compound and its derivatives in the solid state and in solution. |
| Sensor Technology | Ability to coordinate with metal ions or interact with specific analytes. | Design and synthesis of derivatives for the selective detection of metal ions or small molecules. |
Q & A
What are the standard synthetic routes for 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via aromatic nucleophilic substitution (SAr) reactions. For example:
- Intermediate preparation : Reacting 2-chloro-4-methylpyrimidine with 3-aminopyridine in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound .
- Optimization : Reaction temperature (50–100°C), stoichiometry (1:1.2 molar ratio of pyrimidine to amine), and catalyst selection (e.g., AgCO for regioselectivity in fluorinated analogs) significantly affect yield .
- Purification : Preparative TLC or column chromatography (e.g., silica gel with hexane/EtOAc eluent) is commonly used .
What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?
Answer:
- H NMR : Protons on the pyrimidine ring appear as doublets (δ 8.2–8.5 ppm), while methyl groups resonate as singlets (δ 2.4–2.6 ppm). Coupling constants (e.g., Hz for pyridinyl protons) confirm substitution patterns .
- IR : Stretching vibrations for C-N bonds (1250–1350 cm) and aromatic C-H (3050–3100 cm^{-1) are diagnostic. Azide-functionalized analogs show a distinct peak at ~2100 cm .
- Mass spectrometry : ESI-MS typically reveals [M+H] ions (e.g., m/z 228 for the parent compound) .
How can researchers design experiments to evaluate the kinase inhibitory activity of this compound?
Answer:
- Target selection : Prioritize kinases with structural homology to CDK2 or PTPN2, as related pyrimidine derivatives (e.g., AT-7519) show activity against these targets .
- Assay design :
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets .
How does fluorination at the pyrimidine C5 position alter bioactivity, and what synthetic methods enable this modification?
Answer:
- Synthetic route : Fluorination is achieved via AgCO-mediated reaction with Selectfluor, yielding 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine with >80% regioselectivity .
- Bioactivity impact : Fluorine enhances metabolic stability and binding affinity to hydrophobic kinase pockets. For example, fluorinated imatinib analogs show improved IC values against Bcr-Abl .
- Validation : Compare fluorinated vs. non-fluorated analogs in kinase inhibition and pharmacokinetic studies (e.g., microsomal stability assays) .
How should researchers resolve contradictions in reported synthetic yields (e.g., 81% vs. 94%) for similar compounds?
Answer:
- Variable analysis :
- Troubleshooting :
- Monitor reaction progress via TLC/HPLC to identify intermediates or byproducts.
- Optimize stoichiometry (excess amine or pyrimidine) to drive reaction completion .
What strategies are recommended for derivatizing this compound to improve solubility or target selectivity?
Answer:
- Solubility enhancement :
- Introduce polar groups (e.g., -SOCH) at the pyrimidine C4 position via sulfonation .
- PEGylation of the pyridinyl nitrogen increases aqueous solubility .
- Selectivity modulation :
- Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding .
- Azide-alkyne click chemistry enables rapid generation of triazole-linked libraries for SAR studies .
How can computational methods guide the optimization of this compound derivatives?
Answer:
- QSAR modeling : Use datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to predict activity trends .
- MD simulations : Analyze ligand-protein binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- ADMET prediction : Tools like SwissADME forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
What are the common pitfalls in interpreting biological data for this compound, and how can they be mitigated?
Answer:
- Off-target effects : Use isoform-specific kinase profiling panels (e.g., Eurofins KinaseProfiler™) to confirm selectivity .
- Metabolic instability : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) and guide structural stabilization .
- Artifacts in cell-based assays : Include controls for compound autofluorescence (e.g., in fluorescence-based viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
